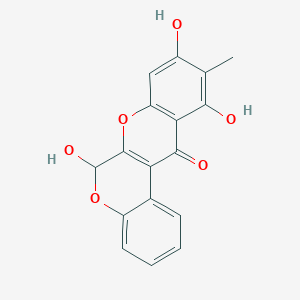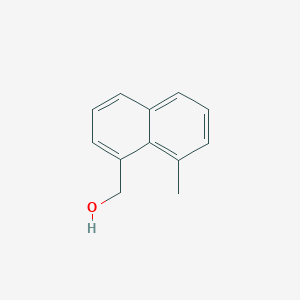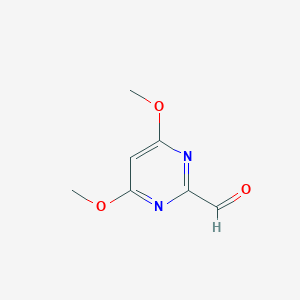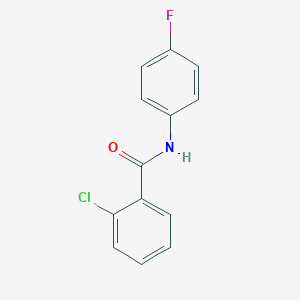
2-chloro-N-(4-fluorophenyl)benzamide
Vue d'ensemble
Description
2-chloro-N-(4-fluorophenyl)benzamide is a chemical compound with the linear formula C13H9ClFNO. It has a molecular weight of 249.674 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the title compound N-(2,4-difluorophenyl)-2-fluorobenzamide was synthesized in high yield using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction methods. For example, in the case of N-(2,4-difluorophenyl)-2-fluorobenzamide, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)°. The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings .Applications De Recherche Scientifique
Antipathogenic Activity
A study by Limban, Marutescu, and Chifiriuc (2011) synthesized various acylthioureas, including derivatives related to 2-chloro-N-(4-fluorophenyl)benzamide. These compounds were tested for their interaction with bacterial cells and showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This demonstrates the potential of these derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Intermolecular Interactions in Polymorphic Modifications
Research by Shukla et al. (2018) examined the role of intermolecular interactions in polymorphic modifications of related compounds, such as 3-chloro-N-(2-fluorophenyl)benzamide. The study highlighted the significance of weak interactions, like Cl···Cl and C-H···F, in the formation of different polymorphic forms, which is crucial for understanding the behavior of such molecules (Shukla et al., 2018).
Dopamine Antagonistic Activity
Van Wijngaarden et al. (1987) synthesized 2-phenylpyrroles as analogues of substituted benzamides like 2-chloro-N-(4-fluorophenyl)benzamide. These compounds showed dopamine antagonistic activity, which is relevant for antipsychotic drug development. This study is significant for understanding the therapeutic potential of these compounds (Van Wijngaarden et al., 1987).
Dimorphic Behavior and Structural Analysis
Chopra and Row (2005) analyzed 4-fluoro-N-(2-fluorophenyl) benzamide, a compound similar to 2-chloro-N-(4-fluorophenyl)benzamide, for its dimorphic behavior. This research provided insights into the morphology and structural properties of such compounds, highlighting the role of hydrogen bonds and weak interactions in their molecular packing (Chopra & Row, 2005).
Crystal Structure and Herbicidal Activity
Li et al. (2008) synthesized and analyzed the crystal structure of a compound closely related to 2-chloro-N-(4-fluorophenyl)benzamide. The study also tested its preliminary herbicidal activity, demonstrating its potential as a novel class in agricultural applications (Li, Wang, Li, & Song, 2008).
Propriétés
IUPAC Name |
2-chloro-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCCURYPFIWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



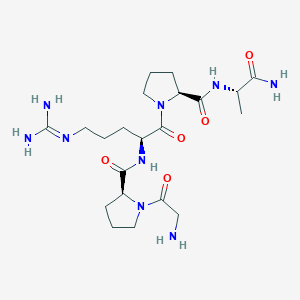
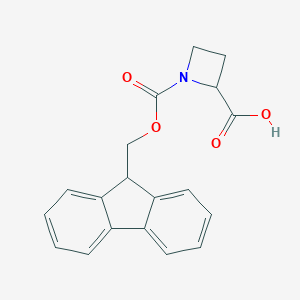

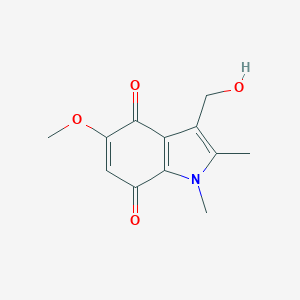
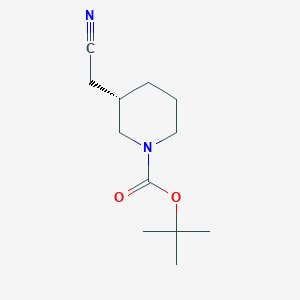
![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)
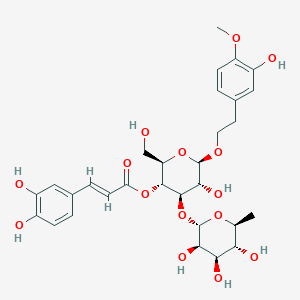
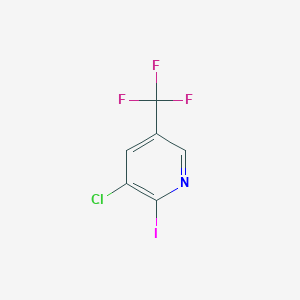
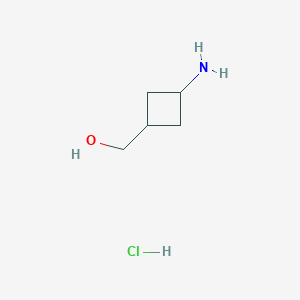
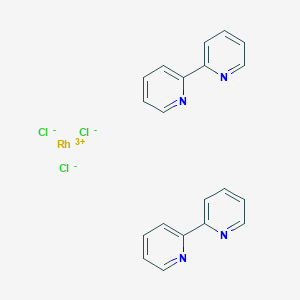
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
